

discovery and history of 5-Amino-1H-pyrazole-3-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1H-pyrazole-3-acetic acid

Cat. No.: B070959

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5-Amino-1H-pyrazole-3-acetic acid: A Technical Overview

Absence of specific historical data: Publicly available scientific literature and historical records do not provide specific details on the initial discovery and developmental history of **5-Amino-1H-pyrazole-3-acetic acid**. The information presented herein is a technical guide based on the well-established chemistry and known biological significance of the broader class of 5-aminopyrazole derivatives.

Introduction

5-Amino-1H-pyrazole-3-acetic acid belongs to the versatile class of 5-aminopyrazoles, which are pivotal building blocks in medicinal and agricultural chemistry.^[1] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in numerous biologically active compounds.^{[2][3]} The presence of both an amino group and an acetic acid moiety suggests its potential as a versatile synthon for creating more complex molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[2][3][4]}

Proposed Synthesis

While a specific, documented synthesis for **5-Amino-1H-pyrazole-3-acetic acid** is not readily available, a plausible synthetic route can be proposed based on established methodologies for

constructing the 5-aminopyrazole ring system. A common and effective method involves the cyclocondensation of a β -ketonitrile equivalent with hydrazine.^[1]

Experimental Protocol: Proposed Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

This protocol is a hypothetical pathway based on general synthetic methods for related compounds.

Step 1: Synthesis of Ethyl 4-cyano-3-oxobutanoate (a β -ketonitrile)

A Claisen condensation reaction between ethyl cyanoacetate and ethyl acetate using a strong base like sodium ethoxide would yield the desired β -ketonitrile intermediate.

- To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C.
- Ethyl acetate (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
- The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography.

Step 2: Cyclocondensation with Hydrazine

The resulting β -ketonitrile is then reacted with hydrazine hydrate to form the 5-aminopyrazole ring.

- Ethyl 4-cyano-3-oxobutanoate (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.^[5]
- Hydrazine hydrate (1.1 equivalents) is added to the solution.
- The mixture is heated at reflux for 4-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

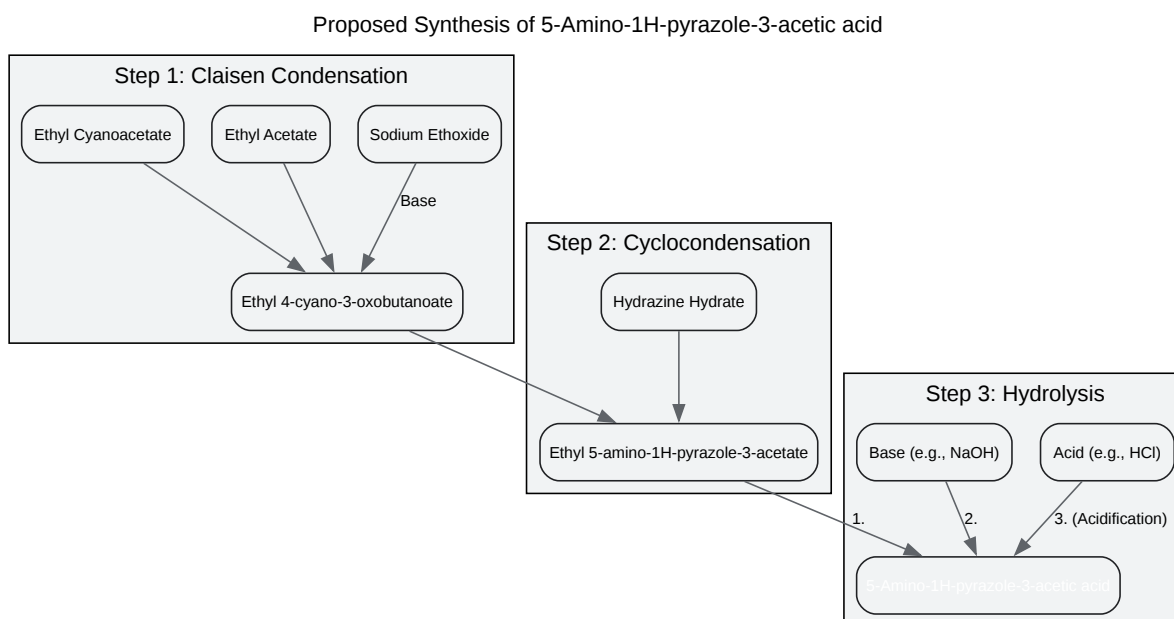
- Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is recrystallized to yield ethyl 5-amino-1H-pyrazole-3-acetate.

Step 3: Hydrolysis to **5-Amino-1H-pyrazole-3-acetic acid**

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

- Ethyl 5-amino-1H-pyrazole-3-acetate is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
- The mixture is heated at reflux for 2-4 hours.
- After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
- The solid **5-Amino-1H-pyrazole-3-acetic acid** is collected by filtration, washed with cold water, and dried.

Below is a DOT script representation of the proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **5-Amino-1H-pyrazole-3-acetic acid**.

Potential Biological Activities and Applications

While direct biological data for **5-Amino-1H-pyrazole-3-acetic acid** is scarce, the broader class of 5-aminopyrazole derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable intermediate in the synthesis of new therapeutic agents.

Table 1: Reported Biological Activities of 5-Aminopyrazole Derivatives

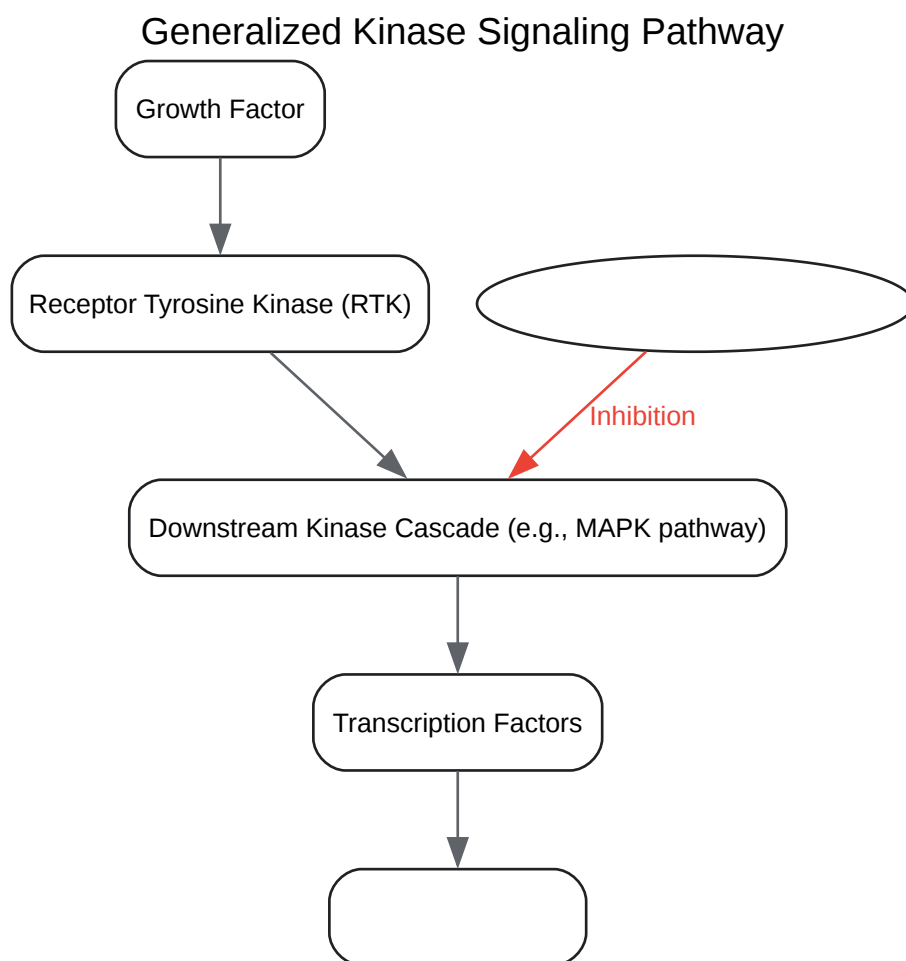
Biological Activity	Examples of Derivatives	Reference
Anticancer	5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole	[1]
Anti-inflammatory	5-amino-1,3-dimethylpyrazole-4-carboxylic acid N-phenyl amide	[1]
Antimicrobial	5-amino-1-pyrazinyl-3-carboxamidopyrazole	[1]
NPY5 Antagonist	5-Amino-1-(4-methylphenyl)pyrazole	[1]
CRF-1 Receptor Antagonist	5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole	[1]

The structural motifs of an amino group and a carboxylic acid on the pyrazole core provide two reactive handles for further chemical modifications. This allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the amino group can be acylated, alkylated, or used to construct fused heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other functional groups.

Signaling Pathways Implicated for Related Compounds

Derivatives of 5-aminopyrazole have been shown to interact with various signaling pathways implicated in diseases like cancer and inflammation. For example, some derivatives act as kinase inhibitors, targeting enzymes crucial for cell signaling.

Below is a generalized representation of a kinase signaling pathway that could be targeted by derivatives of **5-Amino-1H-pyrazole-3-acetic acid**.



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Caption: Generalized kinase signaling pathway targeted by 5-aminopyrazole derivatives.

Conclusion

5-Amino-1H-pyrazole-3-acetic acid represents a potentially valuable, yet underexplored, molecule in the field of medicinal chemistry. While its specific history is not documented, its chemical structure, based on the versatile 5-aminopyrazole scaffold, suggests significant potential for the development of novel therapeutic agents. The proposed synthetic pathway provides a viable route for its preparation, opening avenues for further investigation into its chemical and biological properties. Researchers and drug development professionals may find this compound to be a useful starting point for creating new chemical entities with a range of pharmacological applications.

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